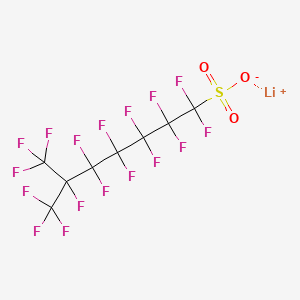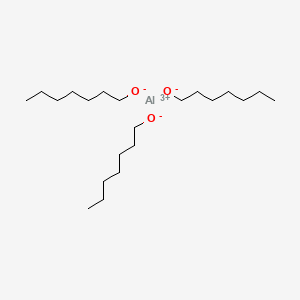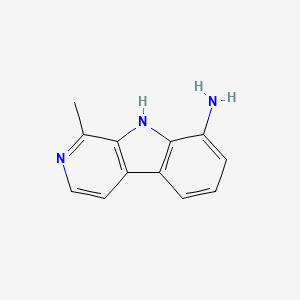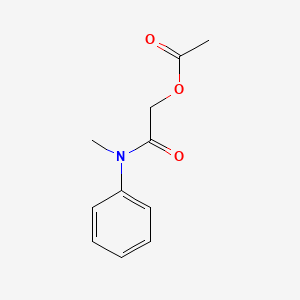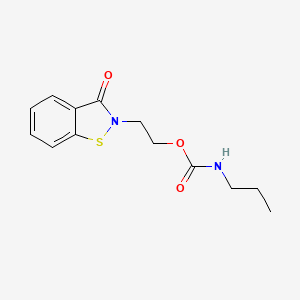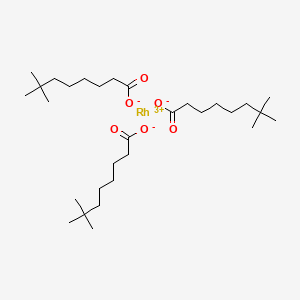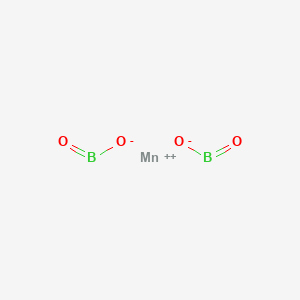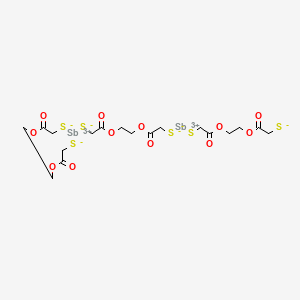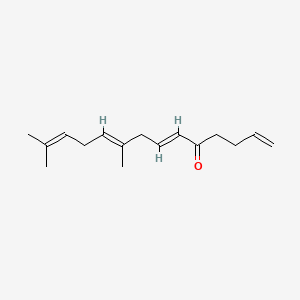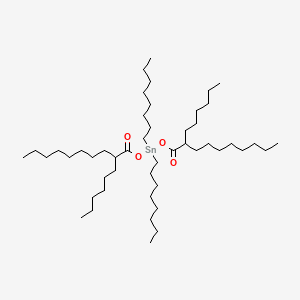
Bis((2-hexyl-1-oxodecyl)oxy)dioctylstannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis((2-hexyl-1-oxodecyl)oxy)dioctylstannane is a chemical compound with the molecular formula C48H96O4Sn and a molecular weight of 856. It is known for its unique structure, which includes a tin (Sn) atom bonded to two dioctyl groups and two (2-hexyl-1-oxodecyl)oxy groups. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of Bis((2-hexyl-1-oxodecyl)oxy)dioctylstannane typically involves the reaction of dioctyltin oxide with 2-hexyl-1-oxodecanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The industrial production methods may vary, but they generally follow similar synthetic routes to ensure high purity and yield .
Analyse Chemischer Reaktionen
Bis((2-hexyl-1-oxodecyl)oxy)dioctylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of tin oxides and other by-products.
Reduction: Reduction reactions can convert the compound into different organotin derivatives.
Substitution: The dioctyl and (2-hexyl-1-oxodecyl)oxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic solvents.
Wissenschaftliche Forschungsanwendungen
Bis((2-hexyl-1-oxodecyl)oxy)dioctylstannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Bis((2-hexyl-1-oxodecyl)oxy)dioctylstannane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by binding to specific proteins and altering their function. This interaction can lead to various biological effects, including antimicrobial activity and inhibition of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Bis((2-hexyl-1-oxodecyl)oxy)dioctylstannane can be compared with other organotin compounds, such as:
Tributyltin oxide: Known for its use as a biocide and antifouling agent.
Dibutyltin dilaurate: Commonly used as a catalyst in the production of polyurethane foams.
Tetramethyltin: Used in the semiconductor industry for the deposition of tin-containing films. The uniqueness of this compound lies in its specific structure and the presence of (2-hexyl-1-oxodecyl)oxy groups, which impart distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
85702-88-1 |
|---|---|
Molekularformel |
C48H96O4Sn |
Molekulargewicht |
856.0 g/mol |
IUPAC-Name |
[2-hexyldecanoyloxy(dioctyl)stannyl] 2-hexyldecanoate |
InChI |
InChI=1S/2C16H32O2.2C8H17.Sn/c2*1-3-5-7-9-10-12-14-15(16(17)18)13-11-8-6-4-2;2*1-3-5-7-8-6-4-2;/h2*15H,3-14H2,1-2H3,(H,17,18);2*1,3-8H2,2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
KUJLHDKUJMUNHK-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCC(CCCCCC)C(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


